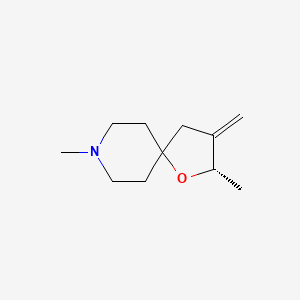
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro(4,5)decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro(4,5)decane: is a spirocyclic compound featuring a unique structure with a spiro linkage between a piperidine and an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro(4,5)decane can be achieved through several methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process . Another method includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate and triphenylphosphine, forming diazaspiro[4.5]decane scaffolds with exocyclic double bonds .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for industrial purposes with appropriate optimization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxirane ring, resulting in the opening of the ring and formation of diols.
Substitution: Substitution reactions can occur at the nitrogen atom or the methylene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Diols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity .
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies and as a scaffold for the development of bioactive molecules .
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers and resins .
Mécanisme D'action
The mechanism of action of 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro(4,5)decane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Spirodecane: Features a cyclohexane ring bound directly to a cyclopentane ring.
Azaspirodecane: An analogue in which the cyclohexane group has been replaced with a piperidine.
Uniqueness: 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro(4,5)decane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
132041-81-7 |
|---|---|
Formule moléculaire |
C12H22O2Si2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



